2-methylhept-6-ynoic acid
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Overview
Description
2-Methylhept-6-ynoic acid is an organic compound with the molecular formula C8H12O2 It is a carboxylic acid featuring a terminal alkyne group and a methyl substituent on the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylhept-6-ynoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable alkyne precursor with a methyl group, followed by oxidation to introduce the carboxylic acid functionality. For instance, starting from 1-heptyne, a methyl group can be introduced at the second carbon position using a Grignard reagent, followed by oxidation with potassium permanganate to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar principles but optimized for efficiency and yield. Catalytic processes and continuous flow reactors are often employed to enhance the reaction rates and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Methylhept-6-ynoic acid undergoes various chemical reactions, including:
Oxidation: The terminal alkyne group can be oxidized to form a diketone or carboxylic acid derivatives.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation, respectively.
Major Products:
Oxidation: Formation of diketones or carboxylic acid derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of esters or amides.
Scientific Research Applications
2-Methylhept-6-ynoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methylhept-6-ynoic acid depends on its specific application. In biological systems, it may interact with cellular targets through its alkyne and carboxylic acid functionalities. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its observed biological effects .
Comparison with Similar Compounds
2-Methylhex-5-ynoic acid: Similar structure but with a shorter carbon chain.
2-Methylhept-5-ynoic acid: Similar structure but with the alkyne group at a different position.
2-Methylhept-6-yn-1-ol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
Properties
CAS No. |
121318-49-8 |
---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.2 |
Purity |
95 |
Origin of Product |
United States |
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